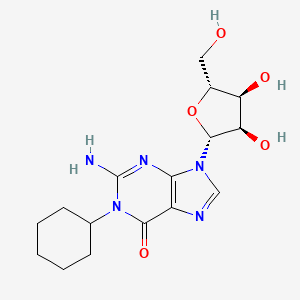![molecular formula C23H17BrO3 B12898240 Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]- CAS No. 826992-35-2](/img/structure/B12898240.png)
Ethanone, 1-[4-bromo-7-(diphenylmethoxy)-2-benzofuranyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzhydryloxy group, a bromine atom, and an ethanone moiety attached to a benzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and phenylacetic acid, under acidic conditions.
Introduction of Bromine Atom: The bromine atom can be introduced via bromination of the benzofuran core using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Attachment of Benzhydryloxy Group: The benzhydryloxy group can be attached through a nucleophilic substitution reaction using benzhydrol and a suitable base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Formation of Ethanone Moiety: The ethanone moiety can be introduced by acylation of the benzofuran derivative using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of 1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or hydrocarbons.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Amino or thio derivatives of the benzofuran compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
1-(7-(Benzhydryloxy)-4-bromobenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives to highlight its uniqueness:
Similar Compounds: Benzofuran, 2-bromo-1-(benzhydryloxy)ethanone, 7-hydroxy-4-bromobenzofuran.
Uniqueness: The presence of both the benzhydryloxy group and the bromine atom in the benzofuran ring makes this compound unique, as it combines the properties of both functional groups, potentially leading to enhanced biological activities and diverse chemical reactivity.
Eigenschaften
CAS-Nummer |
826992-35-2 |
|---|---|
Molekularformel |
C23H17BrO3 |
Molekulargewicht |
421.3 g/mol |
IUPAC-Name |
1-(7-benzhydryloxy-4-bromo-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C23H17BrO3/c1-15(25)21-14-18-19(24)12-13-20(23(18)27-21)26-22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,22H,1H3 |
InChI-Schlüssel |
QLOMOLVUYWJTQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=CC(=C2O1)OC(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


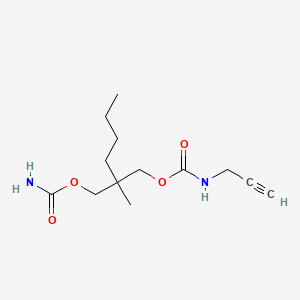
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
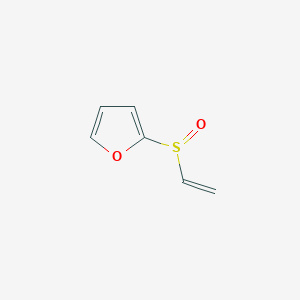
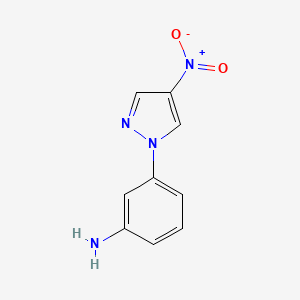
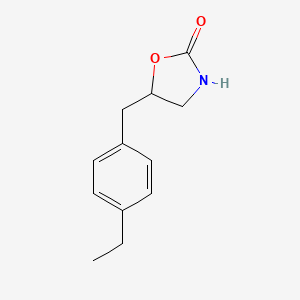
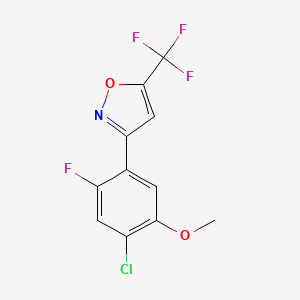
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)

![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)

![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)


